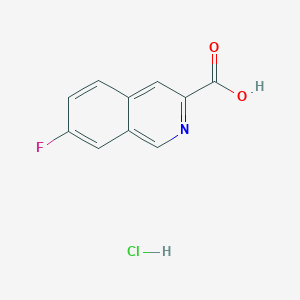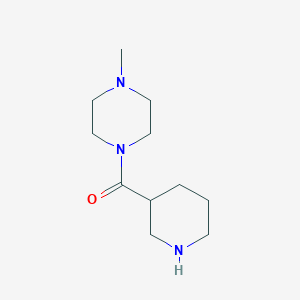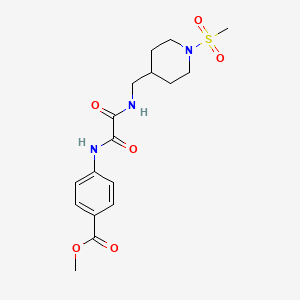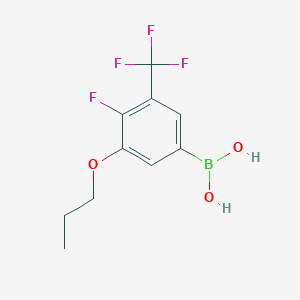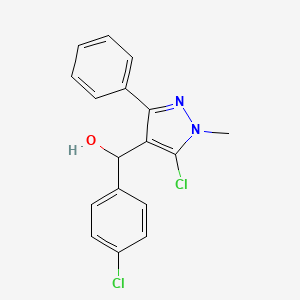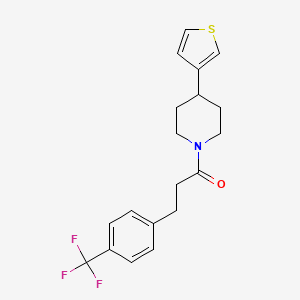
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazines. It is commonly used in scientific research to study the mechanisms of action and the biochemical and physiological effects of psychoactive compounds.
作用机制
The exact mechanism of action of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has been found to have a range of biochemical and physiological effects, including changes in serotonin levels, heart rate, blood pressure, and body temperature. It has also been found to affect cognitive processes such as attention, memory, and decision-making.
实验室实验的优点和局限性
One advantage of using 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one in lab experiments is its ability to selectively target serotonin receptors, which allows researchers to study the specific effects of these receptors on various physiological and behavioral processes. However, one limitation is that 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has been found to have a relatively low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one and other phenylpiperazines. One area of interest is the development of more potent and selective compounds that can be used to study the specific roles of different serotonin receptors in the brain. Another area of interest is the investigation of the long-term effects of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one and other psychoactive compounds on brain function and behavior. Additionally, there is a need for further research on the safety and potential therapeutic uses of these compounds.
合成方法
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with 1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.
科学研究应用
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is commonly used in scientific research to study the mechanisms of action and the biochemical and physiological effects of psychoactive compounds. It has been found to have a similar structure and activity to other phenylpiperazines, such as mCPP and TCB-2, which are known to interact with serotonin receptors in the brain.
属性
IUPAC Name |
1-(4-thiophen-3-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(24)23-10-7-15(8-11-23)16-9-12-25-13-16/h1-2,4-5,9,12-13,15H,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKQPTUVWYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

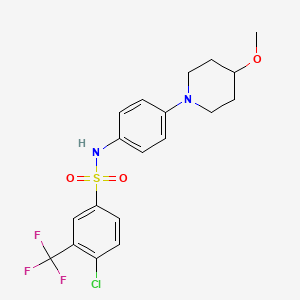
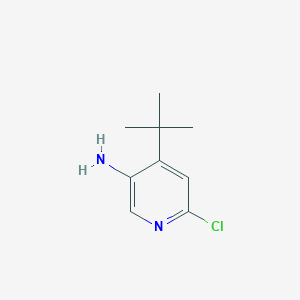
![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2785475.png)
![N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide](/img/structure/B2785477.png)

![5-allyl-N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2785482.png)

amine hydrochloride](/img/structure/B2785486.png)
![(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2785487.png)
